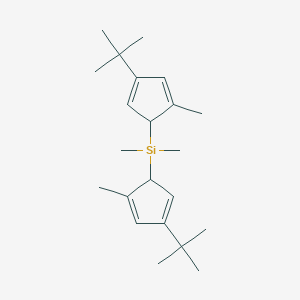
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane (DMBTCP) is a silylating agent that has been used for many years in the synthesis of various organic compounds. DMBTCP is an organosilicon compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless liquid with a low boiling point and a high vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications.
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of amines. In addition, it has been used to modify the properties of polymers and to improve the properties of catalysts.
Wirkmechanismus
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a silylating agent that reacts with organic molecules to form a covalent bond. The reaction occurs when the silane molecule reacts with the organic molecule, forming a silyl ether. The silyl ether is a stable, covalent bond that is resistant to hydrolysis. The silyl ether can also be used to modify the properties of the organic molecule, such as increasing its solubility or improving its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals. It has been used in the synthesis of pharmaceuticals and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments is its low cost and ease of use. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, there are some limitations to using this compound in laboratory experiments. The compound is highly volatile and can be difficult to handle in large quantities. In addition, the reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Zukünftige Richtungen
There are several potential future directions for the use of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. One potential use is in the synthesis of polymers. This compound can be used to modify the properties of polymers, such as increasing their solubility or improving their reactivity. In addition, this compound could be used as a catalyst in the synthesis of pharmaceuticals. It could also be used as a surfactant in biomedical applications, such as drug delivery and tissue engineering. Finally, this compound could be used as a reagent in the synthesis of amines, which could be used in the synthesis of drugs and other compounds.
Synthesemethoden
The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a multi-step process that involves the reaction of tert-butylchlorosilane with 2-methyl-4-tert-butylcyclopentadienyl chloride in the presence of a base, such as sodium carbonate. The reaction proceeds in two steps, first forming a tert-butylchlorosilane adduct, and then the desired this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Eigenschaften
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXDSFGEXNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


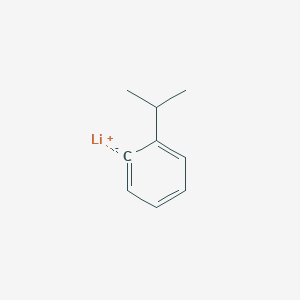
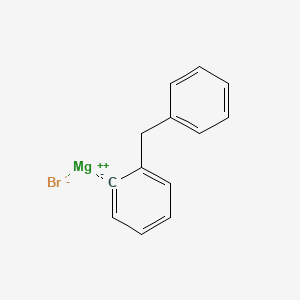
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
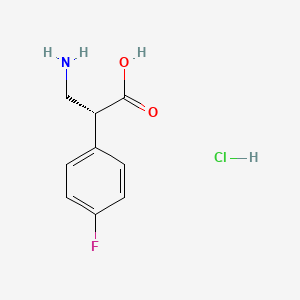
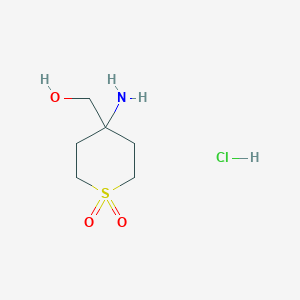
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
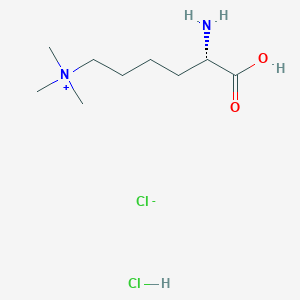
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
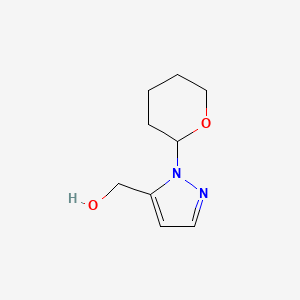

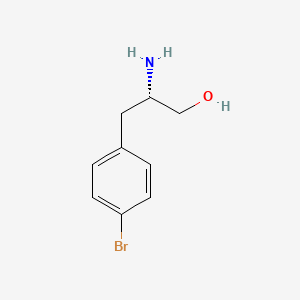
![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)